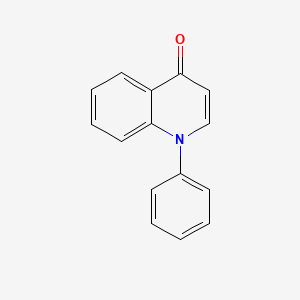

1-Phenylquinolin-4(1H)-one

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

40695-01-0 |

|---|---|

Molecular Formula |

C15H11NO |

Molecular Weight |

221.25 g/mol |

IUPAC Name |

1-phenylquinolin-4-one |

InChI |

InChI=1S/C15H11NO/c17-15-10-11-16(12-6-2-1-3-7-12)14-9-5-4-8-13(14)15/h1-11H |

InChI Key |

NAHYSCOZQVJEHU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)N2C=CC(=O)C3=CC=CC=C32 |

Origin of Product |

United States |

Synthetic Methodologies for 1 Phenylquinolin 4 1h One and Its Analogues

Classical Cyclization Reactions

Several established methods for the synthesis of the quinolin-4-one core rely on the cyclization of aniline (B41778) derivatives. mdpi.com These classical reactions, though some were developed in the late 19th century, remain relevant in organic synthesis. mdpi.comresearchgate.net

Gould–Jacobs Methodology

The Gould-Jacobs reaction is a key thermal cyclization method for constructing the quinolin-4-one backbone. mdpi.comwikipedia.org The process begins with the condensation of an aniline with an alkoxy methylenemalonic ester or an acyl malonic ester to form an anilidomethylenemalonic ester. wikipedia.org This intermediate then undergoes a 6-electron cyclization upon heating to yield a 4-hydroxy-3-carboalkoxyquinoline, which exists predominantly in the 4-oxo form. wikipedia.org Subsequent saponification and decarboxylation produce the desired 4-hydroxyquinoline (B1666331). wikipedia.org

The reaction mechanism involves a nucleophilic attack by the amine nitrogen, followed by the loss of an alcohol to create the condensation product. wikiwand.com A subsequent 6-electron cyclization with the elimination of another alcohol molecule results in the formation of the quinoline (B57606) ring. wikiwand.com This method is particularly effective for anilines that have electron-donating groups at the meta-position. wikipedia.org

For instance, heating aniline with diethyl ethoxymethylenemalonate at 100°C produces Schiff bases, which can then be cyclized to ethyl 4(1H)-quinolone-3-carboxylates in refluxing diphenyl ether. rsc.org

Table 1: Key Steps in the Gould-Jacobs Reaction

| Step | Description |

| 1. Condensation | Aniline reacts with a malonic acid derivative (e.g., ethyl ethoxymethylenemalonate) to form an anilidomethylenemalonic ester. wikipedia.org |

| 2. Cyclization | The intermediate undergoes thermal benzannulation to form a 4-hydroxy-3-carboalkoxyquinoline. wikipedia.org |

| 3. Saponification | The ester group is hydrolyzed to a carboxylic acid using a base like sodium hydroxide. wikipedia.org |

| 4. Decarboxylation | The carboxylic acid is heated to yield the final 4-hydroxyquinoline product. wikipedia.org |

Conrad–Limpach Methodology

Discovered in 1887, the Conrad-Limpach synthesis involves the condensation of anilines with β-ketoesters to generate 4-hydroxyquinolines through a Schiff base intermediate. wikipedia.orgsynarchive.com The reaction mechanism starts with the nucleophilic attack of the aniline on the keto group of the β-ketoester, forming a tetrahedral intermediate. wikipedia.orgsmolecule.com This is followed by protonation and dehydration to form a Schiff base, which then undergoes keto-enol tautomerization before an electrocyclic ring-closing reaction. wikipedia.orgsmolecule.com

A critical and often rate-determining step is the high-temperature annulation of the Schiff base, typically requiring temperatures around 250 °C. wikipedia.orgsynarchive.com The use of an inert, high-boiling solvent like mineral oil can significantly improve the yield of the cyclization, with reports of yields increasing to 95% in many cases. wikipedia.org

Recent modifications of this method have been employed in the synthesis of complex natural products. For example, the total synthesis of waltherione F utilized the Conrad-Limpach synthesis of the quinolin-4(1H)-one scaffold as a key step. researchgate.net

Biere-Seelen Synthesis

The Biere-Seelen approach, developed in 1979, provides a route to quinoline-4-ones starting from methyl anthranilate. mdpi.comresearchgate.net The synthesis commences with a Michael addition of dimethyl acetylenedicarboxylate (B1228247) to methyl anthranilate, yielding an enaminoester. mdpi.com This intermediate is then cyclized in the presence of a strong base to form a diester, which upon regioselective hydrolysis at the 2-position with aqueous sodium hydroxide, gives the desired ester. mdpi.com

Dieckmann Condensation

The Dieckmann condensation is an intramolecular reaction of diesters that leads to the formation of cyclic β-ketoesters. mdpi.com In the context of quinolin-4-one synthesis, the reaction of methyl anthranilate with methyl acrylate (B77674) can produce a diester. mdpi.com This diester then undergoes intramolecular cyclization in the presence of a base like sodium hydride to yield a dihydroquinolinone, which is subsequently oxidized to the quinolin-4-one. mdpi.com This method has been utilized in the synthesis of various heterocyclic systems, including pyranoquinolines. chemicalpapers.com

Snieckus Synthesis

The Snieckus synthesis is a valuable method for preparing 3-substituted quinolin-4-ones. mdpi.com This approach involves a regioselective sequence of ortho-metallation reactions followed by amination. mdpi.com The condensation of an anthranilic acid amide with a ketone forms an imine, which is then treated with a strong base like lithium diisopropylamide (LDA) to induce cyclization and form the quinolin-4-one. mdpi.com This method is advantageous due to the availability of substituted anthranilic acid amides and the relatively mild conditions of the base-promoted reaction. mdpi.com

Camps Cyclization of N-(2-Acylaryl)amides

In 1899, Rudolf Camps introduced a method for synthesizing quinolin-2-ones and quinolin-4-ones through the base-catalyzed intramolecular cyclization of N-(2-acylaryl)amides. mdpi.comwikipedia.org The regioselectivity of the Camps cyclization, leading to either a quinolin-4-one or a quinolin-2-one, is dependent on the substrate's structure and the reaction conditions. mdpi.comwikipedia.org

The mechanism for the formation of quinolin-4-one involves an intramolecular aldol (B89426) condensation. mdpi.com When a strong base is used, a proton is removed from the methylene (B1212753) group adjacent to the ketone, and the resulting enolate attacks the amide carbonyl group. mdpi.com The subsequent elimination of water from the alcohol intermediate yields the quinolin-4-one. mdpi.com Buchwald's group developed a rapid two-step synthesis of 2-aryl- and 2-vinylquinolin-4-ones using a copper-catalyzed amidation of 2-halogenoacetophenones followed by a Camps cyclization, achieving good to excellent yields. mdpi.comnih.gov

Table 2: Comparison of Classical Synthetic Methodologies

| Synthetic Method | Starting Materials | Key Features |

| Gould–Jacobs | Anilines, alkoxy methylenemalonic esters | Thermal cyclization, effective for anilines with electron-donating groups. mdpi.comwikipedia.org |

| Conrad–Limpach | Anilines, β-ketoesters | High-temperature cyclization, yields improved with high-boiling solvents. wikipedia.orgsynarchive.com |

| Biere-Seelen | Methyl anthranilate, dimethyl acetylenedicarboxylate | Michael addition followed by base-catalyzed cyclization. mdpi.com |

| Dieckmann Condensation | Diesters (from methyl anthranilate and methyl acrylate) | Intramolecular cyclization to form a β-ketoester, followed by oxidation. mdpi.com |

| Snieckus Synthesis | Anthranilic acid amides, ketones | Good for 3-substituted quinolin-4-ones, uses ortho-metallation. mdpi.com |

| Camps Cyclization | N-(2-Acylaryl)amides | Base-catalyzed intramolecular aldol condensation, regioselectivity depends on conditions. mdpi.comwikipedia.org |

Knorr Quinoline Cyclization (Acid Catalysis)

The Knorr quinoline synthesis is a fundamental method for preparing quinoline derivatives, specifically 2-hydroxyquinolines, through the intramolecular cyclization of β-ketoanilides in the presence of a strong acid, such as sulfuric acid. wikipedia.orgorientjchem.org This reaction proceeds via electrophilic aromatic substitution followed by the elimination of water. wikipedia.org While the primary product is typically a 2-hydroxyquinoline, the formation of 4-hydroxyquinolines can be a competing pathway under certain reaction conditions. wikipedia.org

The synthesis of 4-phenylquinolin-2(1H)-one derivatives has been achieved using the Knorr quinoline synthesis. nih.gov The process generally involves the initial alkoxycarbonylation of a substituted acetophenone (B1666503) with a reagent like diethyl carbonate to form a benzoylacetate intermediate. This intermediate is then condensed with an aniline, such as 3,4-methylenedioxy aniline, to produce the corresponding benzoylacetanilide. Subsequent cyclization of this key intermediate, often facilitated by excess polyphosphoric acid (PPA) at elevated temperatures (100–110 °C), yields the desired 4-phenylquinolin-2(1H)-one derivatives. nih.govresearchgate.net The use of PPA in a solvent-free procedure has been shown to be an effective method for the Knorr cyclisation of N-ethoxycarbonyl protected ω-amino-β-keto anilides, providing a direct route to 4-aminoalkyl quinolin-2-one derivatives. mdpi.com

A 2007 study proposed a revised reaction mechanism based on NMR spectroscopy and theoretical calculations, suggesting that an O,O-dicationic intermediate (a superelectrophile) is favored over the previously proposed N,O-dicationic intermediate. wikipedia.org For preparative purposes, triflic acid has been recommended as an effective catalyst for the Knorr cyclization. wikipedia.org

Friedländer Quinoline Synthesis

The Friedländer synthesis is a widely utilized and straightforward method for constructing quinoline rings. nih.govjk-sci.com It involves the condensation of a 2-aminobenzaldehyde (B1207257) or a 2-aminoaryl ketone with a compound containing a reactive methylene group (a ketone or aldehyde with an α-methyl group), followed by cyclodehydration. jk-sci.comwikipedia.orgpharmaguideline.com This reaction can be catalyzed by acids (e.g., trifluoroacetic acid, p-toluenesulfonic acid), bases (e.g., sodium hydroxide, piperidine), or simply by heat. jk-sci.comwikipedia.orgresearchgate.net

Two primary mechanistic pathways are proposed for the Friedländer synthesis. wikipedia.org The first involves an initial aldol condensation between the 2-amino substituted carbonyl compound and the second carbonyl compound, forming an aldol adduct. This intermediate then undergoes dehydration to an unsaturated carbonyl compound, which subsequently forms an imine that cyclizes to the quinoline. The second proposed mechanism begins with the formation of a Schiff base, followed by an Aldol-type reaction and subsequent elimination to yield the final quinoline product. wikipedia.org

Recent advancements have focused on developing more environmentally friendly and efficient protocols. For instance, a catalyst-free Friedländer reaction has been successfully conducted in water at 70°C, offering high yields and avoiding the use of hazardous catalysts and solvents. organic-chemistry.org Microwave-assisted Friedländer synthesis has also been shown to significantly reduce reaction times and improve yields. smolecule.com A solvent-free approach using poly(phosphoric acid) as an assisting agent has been effectively employed for the synthesis of 1-(4-phenylquinolin-2-yl)propan-1-one. nih.govacs.org

Skraup Synthesis

The Skraup synthesis is a classic and versatile method for preparing quinolines, first described in 1880. iipseries.orgnumberanalytics.com The reaction involves heating an aromatic amine (like aniline) with glycerol (B35011), sulfuric acid, and an oxidizing agent (commonly nitrobenzene). pharmaguideline.comnumberanalytics.com The reaction is initiated by the dehydration of glycerol to acrolein by the concentrated sulfuric acid. pharmaguideline.com The aniline then undergoes a conjugate addition to the acrolein, and the resulting intermediate cyclizes and is subsequently oxidized to form the quinoline ring. pharmaguideline.comnumberanalytics.com

The Skraup synthesis is known for its versatility, as a wide range of substituted quinolines can be prepared by using appropriately substituted anilines, provided the reagents can withstand the harsh acidic conditions. google.com However, the reaction can sometimes produce mixtures of products that are difficult to separate, especially when the oxidizing agent is a nitro compound that gets reduced to an amine, which can also participate in the reaction. scispace.com To circumvent the use of strong oxidizing agents like nitrobenzene, modifications have been developed, such as using arsenic oxide as the oxidizing medium. scispace.com

Pfitzinger Synthesis

The Pfitzinger reaction, also known as the Pfitzinger-Borsche reaction, is a method for synthesizing substituted quinoline-4-carboxylic acids. wikipedia.orgresearchgate.net This reaction involves the condensation of isatin (B1672199) or its derivatives with a carbonyl compound (an aldehyde or ketone) in the presence of a base. wikipedia.orgscribd.com The base, typically potassium hydroxide, hydrolyzes the amide bond of isatin to form a keto-acid intermediate. wikipedia.org This intermediate then reacts with the carbonyl compound to form an imine, which subsequently cyclizes and dehydrates to yield the quinoline-4-carboxylic acid. wikipedia.org The carboxylic acid group can later be removed through pyrolysis with calcium oxide to afford the corresponding substituted quinoline. pharmaguideline.com

The Pfitzinger reaction is a valuable tool for accessing quinoline-4-carboxylic acids, which are important precursors for various biologically active molecules. researchgate.netscribd.com The reaction has been applied to the synthesis of various complex quinoline derivatives, including those fused with other heterocyclic systems. ias.ac.injocpr.com

Doebner Synthesis

The Doebner reaction provides an alternative route to quinoline-4-carboxylic acids. wikipedia.org It is a three-component reaction involving an aniline, an aldehyde, and pyruvic acid. wikipedia.orgjptcp.com The exact mechanism is not definitively established, but two plausible pathways have been proposed. wikipedia.org One pathway suggests an initial aldol condensation between the enol form of pyruvic acid and the aldehyde, followed by a Michael addition of the aniline. Subsequent cyclization and dehydration lead to the quinoline-4-carboxylic acid. wikipedia.org An alternative mechanism proposes the initial formation of a Schiff base from the aniline and aldehyde, which then reacts with the enol of pyruvic acid. wikipedia.org

Recent developments in the Doebner reaction have focused on improving its efficiency, especially for anilines bearing electron-withdrawing groups, which are known to give low yields under conventional conditions. nih.govacs.org A "Doebner hydrogen-transfer reaction" has been developed that utilizes BF₃·THF as a catalyst and proceeds via a dihydroquinoline intermediate that is subsequently oxidized. acs.orgthieme-connect.com Another modified, eco-friendly approach uses p-toluenesulfonic acid (p-TSA) as a catalyst in a water and ethylene (B1197577) glycol solvent system, which has shown excellent conversion rates and shorter reaction times, particularly for anilines with electron-donating groups. tandfonline.com

Doebner-Miller Synthesis

The Doebner-Miller reaction, also known as the Skraup-Doebner-Von Miller quinoline synthesis, is a modification of the Skraup synthesis. wikipedia.orgslideshare.net It involves the reaction of an aniline with an α,β-unsaturated carbonyl compound to form quinolines. wikipedia.orgsynarchive.com This reaction is typically acid-catalyzed. synarchive.com When the α,β-unsaturated carbonyl compound is generated in situ from two carbonyl compounds via an aldol condensation, the reaction is referred to as the Beyer method. wikipedia.org

A proposed mechanism for the Doebner-Miller reaction involves a fragmentation-recombination pathway. wikipedia.org The reaction is believed to proceed through the conjugate addition of the aniline to the enone, followed by fragmentation into an imine and a saturated ketone. These fragments then recombine in a condensation reaction, followed by further reaction with another aniline molecule, cyclization, and aromatization to yield the final quinoline product. wikipedia.org The Doebner-Miller reaction using crotonaldehyde (B89634) and aniline, for example, yields 2-methylquinoline. usc.edu.au

Transition-Metal-Catalyzed Approaches

In recent years, transition-metal-catalyzed reactions have emerged as powerful tools for the synthesis of quinolines and quinolinones, often offering milder reaction conditions and greater functional group tolerance compared to classical methods. nih.govscispace.com Palladium and copper catalysts have been particularly prominent in this area.

Palladium-catalyzed reactions have been extensively used for the synthesis of quinolin-2(1H)-ones and quinolin-4(1H)-ones. nih.gov These methods include coupling-cyclization reactions between 2-iodoanilines and α,β-unsaturated carbonyl compounds, as well as tandem amidation/aldol condensations. nih.gov Palladium-catalyzed intramolecular amidation of N-substituted-3,3-diarylacrylamides has also been shown to efficiently produce a range of 4-arylquinolin-2(1H)-ones. nih.gov Another innovative palladium-catalyzed approach involves the oxidative annulation of acrylamides with benzyne (B1209423) precursors to furnish a variety of quinolinones in a single step. acs.orgresearchgate.net Furthermore, a palladium-catalyzed oxidative cyclization of aryl allyl alcohols and anilines has been developed, which proceeds without the need for any acid, base, or other additives. scispace.comrsc.org

Copper-catalyzed methods also provide efficient routes to substituted quinolines. organic-chemistry.orgthieme-connect.com An efficient cascade copper-catalyzed intermolecular Ullmann-type C-N coupling/enamine condensation reaction of ortho-acylanilines and alkenyl iodides has been reported to produce multisubstituted quinolines in good to excellent yields. organic-chemistry.org Glycine was identified as an effective ligand for this transformation. organic-chemistry.org Copper(I) iodide, promoted by a diamine ligand, has been used to catalyze the synthesis of quinolinones via cascade amidation/dehydrative cyclization reactions of 2-halobenzocarbonyls with 2-arylacetamides. thieme-connect.com Other copper-catalyzed domino reactions, such as those involving enaminones and 2-halobenzaldehydes, have also been developed to access various quinoline derivatives. rsc.org

Table 1: Summary of Classical Synthetic Methodologies

| Synthesis Name | Reactants | Key Reagents/Conditions | Product Type |

|---|---|---|---|

| Knorr Quinoline Cyclization | β-ketoanilide | Strong acid (e.g., H₂SO₄, PPA, Triflic acid) | 2-Hydroxyquinoline (major), 4-Hydroxyquinoline (minor) |

| Friedländer Synthesis | 2-Aminobenzaldehyde/ketone, Compound with active methylene group | Acid, base, or heat | Substituted quinoline |

| Skraup Synthesis | Aromatic amine, Glycerol | H₂SO₄, Oxidizing agent (e.g., nitrobenzene) | Substituted quinoline |

| Pfitzinger Synthesis | Isatin, Carbonyl compound | Base (e.g., KOH) | Quinoline-4-carboxylic acid |

| Doebner Synthesis | Aniline, Aldehyde, Pyruvic acid | Quinoline-4-carboxylic acid | |

| Doebner-Miller Synthesis | Aniline, α,β-Unsaturated carbonyl compound | Acid (e.g., HCl) | Substituted quinoline |

Table 2: Overview of Transition-Metal-Catalyzed Approaches

| Catalyst | Reaction Type | Reactants | Product Type |

|---|---|---|---|

| Palladium | Coupling-cyclization | 2-Iodoaniline (B362364), α,β-Unsaturated carbonyl compound | 3-Substituted quinolin-2(1H)-one |

| Palladium | Intramolecular amidation | N-substituted-3,3-diarylacrylamide | 4-Arylquinolin-2(1H)-one |

| Palladium | Oxidative annulation | Acrylamide, Benzyne precursor | Quinolinone |

| Palladium | Oxidative cyclization | Aryl allyl alcohol, Aniline | Substituted quinoline |

| Copper | Ullmann-type C-N coupling/enamine condensation | ortho-Acylaniline, Alkenyl iodide | Multisubstituted quinoline |

| Copper | Cascade amidation/dehydrative cyclization | 2-Halobenzocarbonyl, 2-Arylacetamide | Quinolinone |

| Copper | Domino reaction | Enaminone, 2-Halobenzaldehyde | Substituted quinoline |

| Copper | C(sp3)-H activation-radical addition-cyclization | N-Fused quinolines nih.gov |

Palladium-Catalyzed Carbonylation Reactions

Palladium-catalyzed carbonylation reactions are a cornerstone in the synthesis of quinolin-4-ones, utilizing carbon monoxide as the carbonyl source. mdpi.com A notable method involves the coupling of 2-iodoanilines and terminal acetylenes under a carbon monoxide atmosphere. mdpi.com

A significant advancement in this area is the use of molybdenum hexacarbonyl as a solid, and therefore more manageable, source of carbon monoxide. mdpi.com This approach has been utilized in a carbonylative Sonogashira/cyclization sequence to produce functionalized 4-quinolones from 2-iodoanilines and alkynes. organic-chemistry.org The reaction can be performed under microwave irradiation, leading to the cyclized products in as little as 20 minutes, or as a one-pot, two-step sequence at room temperature. organic-chemistry.org

In a specific example, the reaction of 2-iodoaniline with phenylacetylene (B144264) in the presence of a palladium catalyst and molybdenum hexacarbonyl yields 2-phenylquinolin-4(1H)-one. The reaction proceeds through a Sonogashira carbonylation to form an alkynone intermediate, which then undergoes cyclization. mdpi.com

More recently, a dual-base system has been shown to enhance the selectivity of palladium-catalyzed carbonylative cyclization using iron pentacarbonyl as the carbon monoxide source. mdpi.com This method has been successfully applied to the synthesis of various 2-substituted quinolin-4(1H)-ones, including 2-phenyl, 2-(p-tolyl), and 2-(p-methoxyphenyl) derivatives, with good to excellent yields. mdpi.com

Table 1: Examples of Palladium-Catalyzed Carbonylative Synthesis of 4-Quinolone Analogues mdpi.com

| Entry | Aryl Iodide | Phenylacetylene | Product | Yield (%) |

| 1 | 2-Iodoaniline | Phenylacetylene | 2-Phenylquinolin-4(1H)-one | 85 |

| 2 | 2-Iodoaniline | 1-Ethynyl-4-methoxybenzene | 2-(p-Methoxyphenyl)quinolin-4(1H)-one | 82 |

| 3 | 2-Iodoaniline | 1-Ethynyl-3-methylbenzene | 2-(m-Tolyl)quinolin-4(1H)-one | 79 |

| 4 | 2-Iodoaniline | 1-Ethynyl-4-methylbenzene | 2-(p-Tolyl)quinolin-4(1H)-one | 86 |

| 5 | 2-Iodoaniline | 2-Ethynylthiophene | 2-(Thiophen-2-yl)quinolin-4(1H)-one | 73 |

| 6 | 4-Chloro-2-iodoaniline | Phenylacetylene | 6-Chloro-2-phenylquinolin-4(1H)-one | 51 |

Palladium-Catalyzed Intramolecular N-Arylation

The synthesis of quinolin-4(1H)-ones can also be achieved through palladium-catalyzed intramolecular N-arylation. This strategy is often part of a tandem, one-pot process. organic-chemistry.orgorganic-chemistry.org

One such approach begins with the intermolecular Michael addition of an amine to a (Z)-β-chlorovinyl ketone. organic-chemistry.orgorganic-chemistry.org This is followed by the elimination of a chloride ion to produce an enamine intermediate, with the initial Z-configuration being fully retained. organic-chemistry.orgorganic-chemistry.org These intermediates are then subjected to palladium-catalyzed intramolecular N-arylation to furnish the final quinolin-4(1H)-one products in good to excellent yields. organic-chemistry.orgorganic-chemistry.org This tandem sequence avoids the harsh conditions often associated with classical quinolone syntheses. organic-chemistry.org

Another variation involves a palladium-catalyzed tandem amination approach, reacting o-haloaryl acetylenic ketones with primary amines to afford functionalized 4-quinolones in very good yields. organic-chemistry.org This method has been successfully applied to the synthesis of both N-aryl and N-alkyl substituted 4-quinolones. rsc.org

Copper-Catalyzed Tandem C-N and C-C Bond Formation

A novel and environmentally friendly one-step method for constructing 2-substituted-4(1H)-quinolones utilizes a copper-catalyzed tandem C-N and C-C bond-formation reaction. nih.gov This protocol employs readily available aryl boronic acids (or their pinacolate esters) and nitriles as starting materials, with a cost-effective copper catalyst and oxygen from the air serving as a green oxidant. organic-chemistry.orgnih.gov

This method circumvents some of the issues associated with traditional methods, such as the use of starting materials with incompatible functional groups, or the need for expensive and hazardous reagents like palladium catalysts and carbon monoxide gas. nih.gov The proposed mechanism involves the formation of an aryl nitrilium ion through an intermolecular C-N bond-forming coupling between the aryl boron species and the nitrile group, which is then followed by a tandem intramolecular C-C bond formation. nih.gov

This versatile methodology has been successfully applied to the synthesis of a variety of 2-aryl- and 2-alkyl-4(1H)-quinolones and has even been extended to the formal total synthesis of the natural product punarnavine. nih.gov

Copper(I)-Catalyzed Direct Cyclization

An efficient synthesis of diverse 4-quinolones has been developed through the copper(I)-catalyzed direct cyclization of readily available primary anilines and alkynes. organic-chemistry.orgorganic-chemistry.org This method is notable for its mild reaction conditions, high functional-group tolerance, and its suitability for gram-scale synthesis. organic-chemistry.org

The reaction proceeds effectively with both N-alkyl- and N-aryl-substituted anilines, transforming them into the corresponding 4-quinolones. organic-chemistry.org The versatility of this method is further demonstrated by its successful application to thiophenols and phenols as substrates. organic-chemistry.org In a unique extension of this chemistry, secondary arylamines can be converted to dihydroepindolidiones. organic-chemistry.org

Cobalt(III)-Catalyzed C-H Coupling

Cobalt-catalyzed C-H activation has emerged as a powerful tool for the synthesis of quinolones. One such method involves the use of an enaminone directing group to facilitate a Co(III)-catalyzed C-H coupling with dioxazolones, followed by the deacylation of the installed amide group to yield the quinolone scaffold. organic-chemistry.org

This C-H amidation of arenes is promoted by a catalytic system typically consisting of Cp*Co(CO)I2, a base such as potassium acetate, and a silver salt like silver hexafluoroantimonate in a solvent such as 1,4-dioxane. rsc.org This procedure has proven effective for enaminones bearing a range of substituents, including electron-donating, electron-withdrawing, and halogen groups, generally providing the coupled products in excellent yields. rsc.org

Iron(III)-Catalyzed Oxidative Coupling

An iron(III)-catalyzed oxidative coupling provides a direct route to a broad range of 4-quinolones from less functionalized starting materials. researchgate.netorganic-chemistry.org This one-pot synthesis involves the intermolecular coupling of 2-amino phenyl ketones with either alcohols or methyl arenes. organic-chemistry.org

The reaction proceeds through the initial oxidation of the alcohol or methyl arene to an aldehyde, facilitated by an iron catalyst and di-tert-butyl peroxide. researchgate.netorganic-chemistry.org This is followed by a tandem sequence of condensation with the amine, a Mannich-type cyclization, and subsequent oxidation to form the final 4-quinolone ring. researchgate.netorganic-chemistry.org Optimization studies have identified Fe(OTs)3·6H2O as an effective catalyst for this transformation. organic-chemistry.org This method is notable for its versatility, tolerance of various functional groups, and successful demonstration on a gram scale. organic-chemistry.org

Table 2: Iron(III)-Catalyzed Synthesis of 4-Quinolone Derivatives organic-chemistry.org

| Entry | 2-Amino Phenyl Ketone | Alcohol/Methyl Arene | Product | Yield (%) |

| 1 | 2-Aminobenzophenone (B122507) | Ethanol | 2-Methyl-1-phenylquinolin-4(1H)-one | 85 |

| 2 | 2-Aminobenzophenone | Benzyl (B1604629) alcohol | 2,1-Diphenylquinolin-4(1H)-one | 92 |

| 3 | 2-Amino-5-chlorobenzophenone | Ethanol | 6-Chloro-2-methyl-1-phenylquinolin-4(1H)-one | 78 |

| 4 | 2-Amino-5-methylbenzophenone | Propan-1-ol | 2-Ethyl-6-methyl-1-phenylquinolin-4(1H)-one | 81 |

Palladium(II)-Catalyzed Dehydrogenative Cyclization

A recent development in quinolone synthesis is the palladium(II)-catalyzed dehydrogenative cyclization of 1-(2-aminoaryl)-3-arylpropan-1-ones to form 2-arylquinolin-4(1H)-ones, also known as aza-flavones. acs.orgacs.org This atom-economical method demonstrates excellent chemical compatibility and a broad substrate scope, with up to 25 derivatives being successfully synthesized. acs.orgacs.org

Kinetic studies have been performed to elucidate the reaction mechanism. acs.org Furthermore, the utility of this method has been highlighted by using the resulting 2-phenylquinolin-4(1H)-one as a common intermediate for the synthesis of other valuable quinoline derivatives, including 4-methoxyquinoline, N-methylquinoline-4(1H)-one, and 4-(pseudo)halogenated quinolines. acs.org This approach represents an efficient and selective means of constructing the quinoline core. mdpi.com

Silver-Catalyzed Carboxylation

Silver-catalyzed carboxylation has emerged as a valuable method for the synthesis of quinolinone derivatives. This approach often utilizes carbon dioxide (CO2) as a C1 source, offering a green and atom-economical pathway.

In 2014, a high-yield synthesis of 4-hydroxyquinolin-2(1H)-ones from o-alkynylaniline derivatives was reported. preprints.orgmdpi.com This reaction proceeds under an atmospheric pressure of CO2 in dimethylsulfoxide (DMSO), employing 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a base and silver nitrate (B79036) (AgNO3) as the catalyst. preprints.orgmdpi.com The yields for this C-C bond-forming reaction ranged from 70% to 97%. preprints.orgmdpi.com The silver catalyst is crucial for the sequential carboxylation and cyclization of alkyne derivatives under mild conditions. nih.gov

Another notable application of silver catalysis is in the synthesis of 3-acyl-4-arylquinolin-2(1H)-ones. A silver-catalyzed radical tandem cyclization of α-oxocarboxylic acids and N-arylcinnamamides in an aqueous solution provides a direct route to these compounds. organic-chemistry.org The reaction's selectivity can be controlled by adjusting the amount of the oxidant, potassium persulfate (K2S2O8), to yield either quinolin-2(1H)-ones or their dihydro derivatives. organic-chemistry.org The proposed mechanism involves the silver-induced formation of radicals, followed by decarboxylation, cyclization, and dehydrogenation. organic-chemistry.org

Table 1: Silver-Catalyzed Synthesis of Quinolone Derivatives

| Starting Material | Catalyst/Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| o-Alkynylaniline derivatives | AgNO3, DBU, CO2, DMSO | 4-Hydroxyquinolin-2(1H)-ones | 70-97% | preprints.orgmdpi.com |

Organocatalytic and Metal-Free Strategies

In the quest for more sustainable and environmentally friendly synthetic methods, organocatalytic and metal-free strategies for the synthesis of 1-phenylquinolin-4(1H)-one and its analogues have gained significant attention. These approaches avoid the use of potentially toxic and expensive transition metals.

N-Heterocyclic Carbene-Catalyzed Synthesis

N-Heterocyclic carbenes (NHCs) have proven to be versatile organocatalysts for a variety of organic transformations, including the synthesis of quinoline derivatives. researchgate.net One such application involves the indirect Friedländer annulation, where NHCs catalyze the reaction between 2-aminobenzyl alcohol and ketones. researchgate.net It is proposed that the NHC, generated in situ, facilitates a tandem proton and hydride transfer from the benzyl alcohol to the ketone. researchgate.net

NHC catalysis has also been employed in the enantioselective [3 + 3] annulation of 2-bromoenals with 2-amino-1H-indoles to produce chiral 2-aryl-2,3-dihydropyrimido[1,2-a]indol-4(1H)-ones in good yields and with high enantioselectivities. rsc.org Furthermore, NHCs can catalyze the annulation of in-situ activated α,β-unsaturated carboxylic acids with 2-(2-oxo-2-arylethyl)malononitrile to form polysubstituted cyclopentenes through a Michael addition, aldol condensation, and decarboxylation sequence. sioc-journal.cn

Phosphine-Mediated Redox Transformations

Phosphine-mediated reactions offer a metal-free alternative for the construction of the quinolone core. A notable example is the phosphine-mediated redox cyclization of 1-(2-nitroaryl)prop-2-ynones to afford 4-quinolone derivatives. researchgate.net

Base-Promoted Insertion Reactions

Base-promoted insertion reactions provide a transition-metal-free pathway to substituted quinolin-4(1H)-ones. organic-chemistry.org This method involves the insertion of ynones into the C-N σ-bond of amides, offering high atom economy and utilizing readily available starting materials. organic-chemistry.org

Oxidative Intramolecular Mannich Reactions

A metal-free, oxidative intramolecular Mannich reaction has been developed for the synthesis of a broad range of 2-arylquinolin-4(1H)-ones. organic-chemistry.orgorganic-chemistry.org This reaction utilizes readily available N-arylmethyl-2-aminophenylketones, with (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) as the oxidant and potassium tert-butoxide (KOtBu) as the base. organic-chemistry.orgorganic-chemistry.org The reaction proceeds via C(sp3)-H activation and C(sp3)-C(sp3) bond formation. researchgate.net This method is scalable and avoids the use of harsh conditions or transition-metal catalysts, making it an environmentally friendly approach. organic-chemistry.org In the absence of TEMPO, DMSO can act as the oxidant, although with lower efficiency. organic-chemistry.org

Iron(III)-catalyzed oxidative coupling of alcohols or methyl arenes with 2-aminophenyl ketones also leads to the formation of 4-quinolones. researchgate.netrsc.org The reaction involves the oxidation of the alcohol or methyl arene to an aldehyde, followed by condensation with the amine, a Mannich-type cyclization, and subsequent oxidation. researchgate.netrsc.org

Table 2: Metal-Free Oxidative Intramolecular Mannich Reaction for 2-Arylquinolin-4(1H)-ones

| Substrate | Oxidant/Base | Product | Yield | Reference |

|---|---|---|---|---|

| N-arylmethyl-2-aminophenylketones | TEMPO/KOtBu | 2-Arylquinolin-4(1H)-ones | Up to 97% | organic-chemistry.org |

Decarboxylating Cyclization

An environmentally friendly decarboxylating cyclization procedure has been developed for the synthesis of quinolin-4-ones using isatoic anhydrides and 1,3-dicarbonyl compounds as starting materials. mdpi.com The reaction is typically carried out in water at 80 °C. The base generates a carbanion from the 1,3-dicarbonyl compound, which then attacks the carbonyl group of the isatoic anhydride, leading to the release of CO2. mdpi.com Subsequent intramolecular cyclization and dehydration yield the desired quinolin-4-one. mdpi.com

Transition-Metal-Free C-3 Arylation with Arylhydrazines

A significant advancement in the synthesis of 3-aryl-quinolin-4-ones is the development of a transition-metal-free C-3 arylation method. nih.govacs.org This process utilizes arylhydrazines as the source of the aryl radical and employs air as the oxidant. nih.govacs.org The reaction proceeds effectively at room temperature in the presence of a base, and notably, it does not necessitate the N-protection or pre-functionalization of the quinolin-4-one starting material. nih.govacs.org

The reaction mechanism is believed to involve the generation of an aryl radical from the arylhydrazine through oxidative decomposition under basic conditions, facilitated by atmospheric oxygen. researchgate.net This aryl radical then undergoes addition at the C-3 position of the quinolin-4-one. researchgate.net Subsequent single-electron transfer (SET) oxidation and deprotonation lead to the final arylated product. researchgate.net Radical trapping experiments support this proposed radical-mediated pathway. organic-chemistry.org

Optimization studies have identified dimethyl sulfoxide (B87167) (DMSO) as the preferred solvent and potassium carbonate (K2CO3) as the most effective base for this transformation, achieving yields of up to 76%. organic-chemistry.org The methodology demonstrates a broad substrate scope, accommodating both electron-donating and electron-withdrawing groups on the arylhydrazine. researchgate.netorganic-chemistry.org This regioselective arylation has been successfully applied to the synthesis of complex structures like quinoline-quinolone hybrids and 6-aryl-benzofuro[3,2-c]quinoline scaffolds, which are of interest in medicinal chemistry. nih.govorganic-chemistry.org The key advantages of this method are its operational simplicity, mild reaction conditions, and the avoidance of transition metals. organic-chemistry.org

Table 1: Transition-Metal-Free C-3 Arylation of Quinolin-4-ones

| Starting Material (Quinolin-4-one) | Arylhydrazine | Base | Solvent | Temperature | Yield (%) | Citation |

|---|---|---|---|---|---|---|

| 2-(4-chlorophenyl)quinolin-4(1H)-one | Phenylhydrazine | K2CO3 | DMSO | Room Temp. | 76 | organic-chemistry.org |

| Quinolin-4(1H)-one | Phenylhydrazine | K2CO3 | DMSO | Room Temp. | - | nih.govacs.org |

| Unspecified Quinolin-4-ones | Various Arylhydrazines | K2CO3 | DMSO | Room Temp. | Moderate to Good | researchgate.net |

Green Chemistry Approaches in Quinolin-4(1H)-one Synthesis

In line with the principles of green chemistry, significant efforts have been directed towards developing more sustainable synthetic routes to quinolin-4(1H)-ones. These approaches focus on the use of environmentally benign solvents, recyclable catalysts, and energy-efficient reaction conditions.

Aqueous Media and Recyclable Catalysts (e.g., Polyethylene (B3416737) Glycol)

The use of water as a solvent in organic synthesis is highly desirable due to its non-toxic, non-flammable, and inexpensive nature. Several methods for quinolinone synthesis have been developed using aqueous media. tandfonline.com For instance, p-toluenesulfonic acid (p-TSA) has been employed as a catalyst for the one-pot, three-component synthesis of pyrimido[4,5-b]quinolones in water at 90°C. tandfonline.com Similarly, sulfamic acid has been demonstrated as an efficient and recyclable solid acid catalyst for the synthesis of quinoline-4-carboxylic acid derivatives in water. walshmedicalmedia.com

Recyclable catalysts are another cornerstone of green synthesis. Polyethylene glycol (PEG)-400 in water has been used as a recyclable catalytic system for the synthesis of pyrazolo[3,4-b]quinoline derivatives with yields ranging from 76–92%. tandfonline.com Sulfuric acid-modified polyethylene glycol 6000 (PEG-OSO3H) has also been reported as an efficient and eco-friendly polymeric catalyst for the Friedländer synthesis of polysubstituted quinolines. acs.org Other recyclable catalysts include phosphotungstic acid, which has been used for the solvent-free synthesis of polysubstituted quinolines. mdpi.com The catalyst could be recovered and reused multiple times without a significant loss in activity.

Table 2: Synthesis in Aqueous Media with Recyclable Catalysts

| Reactants | Catalyst | Solvent | Temperature (°C) | Yield (%) | Citation |

|---|---|---|---|---|---|

| 6-amino-1,3-dimethyluracil, aldehydes, dimedone | p-Toluenesulfonic acid | Water | 90 | 60-94 | tandfonline.com |

| Aldehydes, aminopyrazole, 1,3-cyclohexanediones | Polyethylene glycol (PEG)-400 | Water | 100-110 | 76-92 | tandfonline.com |

| Pyruvic acid, anilines, aryl aldehydes | Sulfamic acid | Water | - | High | walshmedicalmedia.com |

| 2-aminoarylketone, carbonyl compounds | Phosphotungstic acid | Solvent-free | - | - | mdpi.com |

| 2-aminoaryl ketones, carbonyl compounds | Sulfuric acid-modified PEG 6000 | - | - | - | acs.org |

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. ijcpa.in This technology has been successfully applied to the synthesis of this compound and its analogues.

For example, the Biginelli condensation of 4-hydroxy-1-phenylquinolin-2(1H)-one with aryl aldehydes and urea (B33335) or thiourea (B124793) under microwave irradiation provides pyrimido[5,4-c]quinolin-5-one derivatives in high yields. researchgate.net This method offers significant advantages over conventional heating, including a drastic reduction in reaction time. researchgate.net Another report describes the synthesis of 4-hydroxy-1-methylquinolin-2(1H)-one via a microwave-assisted reaction using either diphenyl ether or diethylene glycol dimethyl ether as the solvent. rroij.com

Microwave irradiation has also been employed in solvent-free conditions. The Friedländer quinoline synthesis from simple ketones and ortho-aminoaryl ketones has been achieved using silica (B1680970) sulfuric acid as an efficient catalyst under microwave irradiation. semanticscholar.org Similarly, a one-pot, three-component domino reaction for the synthesis of quinolin-4-yl methoxychromen-2-and-4-ones has been developed using YbCl3 as a catalyst under solvent-free microwave conditions, achieving excellent yields in just 4 minutes at 100°C. rsc.org

Table 3: Microwave-Assisted Synthesis of Quinolin-4(1H)-one Derivatives

| Reactants | Catalyst/Solvent | Microwave Conditions | Yield (%) | Citation |

|---|---|---|---|---|

| 4-hydroxy-1-phenylquinolin-2(1H)-one, aryl aldehydes, urea/thiourea | - | - | High | researchgate.net |

| N-methylaniline, diethyl malonate | Diphenyl ether | - | 90 | rroij.com |

| 2-aminobenzophenone, pentan-2,3-dione | Polyphosphoric acid | 400 W, 2x20 min | 82 | smolecule.com |

| 2-(4-chlorophenyl)-3-(prop-2-yn-1-yloxy)-4H-chromen-4-one, aniline, benzaldehyde | YbCl3 (solvent-free) | 100°C, 4 min | 81 | rsc.org |

| 2-aminoaryl ketones, ketones | Silica sulfuric acid (solvent-free) | - | - | semanticscholar.org |

Solvent-Free Methods

Conducting reactions in the absence of a solvent, or under solvent-free conditions, is a key principle of green chemistry. This approach minimizes the use of volatile organic compounds (VOCs), reduces waste, and can lead to improved reaction rates and easier product purification. Several solvent-free methods for the synthesis of this compound and its derivatives have been reported.

A notable example is the Friedländer quinoline synthesis using poly(phosphoric acid) (PPA) as a catalyst. acs.orgnih.gov In one instance, 1-(4-phenylquinolin-2-yl)propan-1-one was synthesized in 82% yield by heating a mixture of 2-aminobenzophenone and pentan-2,3-dione with freshly prepared PPA at 90°C for one hour without any solvent. acs.orgnih.govbohrium.com

Other catalytic systems have also been employed for solvent-free quinolinone synthesis. Poly(4-vinylpyridiniumbutanesulfonic acid) hydrogensulfate has been used as a dual acidic catalyst for the one-pot synthesis of quinolines via the Friedländer reaction, affording excellent yields in short reaction times despite high temperatures. semanticscholar.org Additionally, silica-supported P2O5 has been utilized for the synthesis of poly-substituted quinolines under solvent-free conditions. semanticscholar.org Ruthenium-catalyzed dehydrogenative cyclization of 2'-aminoacetophenones and alcohols has also been achieved under solvent-free conditions to produce 4-quinolones. rsc.org

Table 4: Solvent-Free Synthesis of Quinolin-4(1H)-one Derivatives

| Reactants | Catalyst | Temperature (°C) | Time | Yield (%) | Citation |

|---|---|---|---|---|---|

| 2-aminobenzophenone, pentan-2,3-dione | Poly(phosphoric acid) | 90 | 1 h | 82 | acs.orgnih.gov |

| 2-aminoaryl ketones, various carbonyls | Poly(4-vinylpyridiniumbutanesulfonic acid) hydrogensulfate | High | Short | Excellent | semanticscholar.org |

| 2-aminoaryl ketones, carbonyl compounds | Silica-supported P2O5 | - | - | - | semanticscholar.org |

| 2'-aminoacetophenone, benzyl alcohol | RuCl2(PPh3)3, KOH | 140 | 24 h | - | rsc.org |

| Aniline, isocyanides, α,β-unsaturated carbonyls | Nano magnetic silica sulfuric acid | Mild | - | Good to Excellent | jsynthchem.com |

Use of Nanocatalysts (e.g., TiO2-NPs, Magnetic Nano-particles Silica Sulfuric Acid)

Nanocatalysts have garnered significant attention in organic synthesis due to their high surface-area-to-volume ratio, which often translates to enhanced catalytic activity and selectivity. acs.org Various nanocatalysts have been developed and applied to the synthesis of quinolin-4(1H)-ones, aligning with green chemistry principles due to their efficiency and potential for recyclability.

Titanium dioxide nanoparticles (TiO2-NPs) have been used as a recyclable catalyst for the one-pot, four-component synthesis of indeno[1,2-b]quinolinone derivatives in aqueous media at 80°C, resulting in excellent yields of 95–98%. tandfonline.com TiO2 nanoparticles have also been shown to effectively catalyze C-alkylation reactions and the synthesis of quinolines from 2-aminobenzyl alcohol and ketones via a borrowing hydrogen mechanism. rsc.org

Magnetic nanoparticles functionalized with acidic groups represent another important class of nanocatalysts. Nano magnetic silica sulfuric acid (NMSSA) has been developed as a green, reusable, and magnetically separable catalyst for the one-pot, three-component synthesis of quinolone-4-carboxylic acid derivatives under solvent-free conditions. jsynthchem.comjsynthchem.com The magnetic core allows for easy separation of the catalyst from the reaction mixture using an external magnet, facilitating its reuse over multiple reaction cycles without a significant loss of activity. jsynthchem.comjsynthchem.com Similarly, silica-coated magnetic nanoparticles functionalized with sulfonic acid (nano-Fe3O4@SiO2-SO3H) have been used as an efficient catalyst for the synthesis of quinoline derivatives. researchgate.netnih.gov

Table 5: Nanocatalysts in the Synthesis of Quinolin-4(1H)-one Derivatives

| Catalyst | Reactants | Solvent | Conditions | Yield (%) | Citation |

|---|---|---|---|---|---|

| TiO2-NPs | 1,3-indanedione, aromatic aldehydes, primary amines, dimedone | Aqueous media | 80°C, 2 h | 95-98 | tandfonline.com |

| TiO2 (P25) | 2-aminobenzyl alcohol, ketones | - | - | up to 96 | rsc.org |

| Nano magnetic silica sulfuric acid (NMSSA) | Aniline, isocyanides, α,β-unsaturated carbonyls | Solvent-free | Mild | Good to Excellent | jsynthchem.comjsynthchem.com |

| nano-Fe3O4@SiO2-SO3H | 6-amino-1,3-dimethyl uracil, benzaldehydes, dimedone | Water | Mild | Moderate to High | researchgate.net |

| Fe3O4@SiO2/ZnCl2 | 2-aminobenzaldehyde, ketone | Solvent-free | 60°C, 2 h | 95 | nih.gov |

Reactivity and Chemical Transformations of 1 Phenylquinolin 4 1h One

Functionalization Strategies on the Quinolinone Corersc.org

The quinolinone core of 1-Phenylquinolin-4(1H)-one serves as a template for a range of functionalization reactions, enabling the introduction of diverse substituents and the generation of novel derivatives with potential applications in medicinal chemistry and materials science. rsc.orgnih.gov

C-3 Arylationsci-hub.se

The direct arylation at the C-3 position of the quinolin-4-one nucleus represents a significant synthetic advancement. A transition-metal-free approach utilizes arylhydrazines as the aryl radical source with air serving as the oxidant. organic-chemistry.orgresearchgate.net This reaction proceeds efficiently at room temperature without the need for pre-functionalization or N-protection of the quinolin-4-one, offering a more environmentally benign and atom-economical route. sci-hub.seresearchgate.net The process involves the in-situ generation of an aryl radical from the arylhydrazine, which then undergoes radical addition to the C-3 position of the quinolin-4-one. researchgate.net

Alternative methods for C-3 arylation often require more stringent conditions, such as the Suzuki-Miyaura coupling of N-protected 3-halo-quinolin-4-ones with aryl boronic acids, or a decarboxylative cross-coupling of N-protected quinoline-4-one-3-carboxylic acids. sci-hub.se

Table 1: Selected Examples of C-3 Arylated this compound Derivatives

| Entry | Arylating Agent | Product | Yield (%) | Reference |

| 1 | Phenylhydrazine | 2-(4-chlorophenyl)-3-phenylquinolin-4(1H)-one | 70 | sci-hub.se |

| 2 | 3,4-dimethylphenylhydrazine | 2-(4-chlorophenyl)-3-(3,4-dimethylphenyl)quinolin-4(1H)-one | 60 | sci-hub.se |

N-Alkylation and O-Alkylationmdpi.com

The alkylation of the this compound scaffold can occur at either the nitrogen (N-alkylation) or the oxygen (O-alkylation) atom, leading to two distinct classes of derivatives. mdpi.comnih.gov The regioselectivity of this transformation is highly dependent on the reaction conditions, including the choice of base, solvent, and alkylating agent. nih.govresearchgate.net For instance, the use of an alkali metal salt of the quinolinone in a polar aprotic solvent like DMF typically favors N-alkylation. nih.gov Conversely, employing a silver salt in a non-polar solvent such as benzene (B151609) has been reported to yield the O-alkylated product exclusively. nih.gov

A three-component tandem reaction involving an amine, an alkyne, and an acid chloride provides a direct route to N-alkyl-4-quinolones. mdpi.com This method offers a streamlined approach to a variety of N-substituted derivatives. mdpi.com

Table 2: Regioselective Alkylation of Quinolone Scaffolds

| Alkylating Agent | Base/Conditions | Predominant Product | Reference |

| (Hetero)benzyl halides | Various | N-Alkylation | researchgate.net |

| (Hetero)benzylic Mitsunobu electrophiles | Mitsunobu conditions | O-Alkylation | researchgate.net |

| Propargyl bromide | Triethylamine | N-Alkylation | preprints.org |

Halogenation Reactionsorganic-chemistry.org

Regioselective halogenation of the quinolinone core, particularly at the C-3 position, furnishes valuable intermediates for further synthetic manipulations. nih.govacs.org A mild and efficient protocol for the C3-H regioselective halogenation of 4-quinolones involves the use of potassium halide salts in the presence of a hypervalent iodine(III) reagent such as (diacetoxyiodo)benzene (B116549) (PIDA) or phenyliodine bis(trifluoroacetate) (PIFA). nih.govacs.org This reaction proceeds at room temperature and demonstrates good functional group tolerance. acs.org

An alternative electrochemical approach utilizes potassium halides as both the halogenating agent and the electrolyte, providing a green and scalable method for the synthesis of C3-halogenated quinolin-4(1H)-ones. organic-chemistry.org

Table 3: C-3 Halogenation of 2-Phenylquinolin-4(1H)-one

| Halogenating Agent | Reagent | Product | Yield (%) | Reference |

| KCl | PIFA | 3-Chloro-2-phenylquinolin-4(1H)-one | 84 | nih.gov |

| KBr | PIDA | 3-Bromo-2-phenylquinolin-4(1H)-one | Not Specified | nih.gov |

Note: The table shows data for 2-phenylquinolin-4(1H)-one as a close analog to the subject compound.

Derivatization via Suzuki-Miyaura Reactionnih.gov

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the C-C bond formation and has been effectively employed for the derivatization of the this compound scaffold. nih.govdoi.org This palladium-catalyzed reaction allows for the introduction of various aryl and vinyl substituents. For instance, N-substituted 3-iodo-quinolin-4-ones can be coupled with arylboronic acids to yield 3-arylquinolin-4(1H)-ones. doi.org

The reactivity of different halogen substituents on the quinoline (B57606) ring can be exploited for selective cross-coupling. The C-I bond is significantly more reactive towards oxidative addition with palladium than C-Br or C-Cl bonds, enabling sequential functionalization of di- or poly-halogenated quinolinones. nih.gov For example, in 2-aryl-4-chloro-3-iodoquinolines, the Suzuki-Miyaura reaction can be controlled to selectively substitute the iodine at the C-3 position. nih.gov

Ring Transformations and Rearrangements

The quinolinone ring system of this compound can undergo transformations leading to the formation of more complex heterocyclic structures. One notable example is the synthesis of dibenzo[b,h] organic-chemistry.orgsmolecule.comnaphthyridin-7(12H)-ones from 3-amino-2-phenylquinolin-4(1H)-one. researchgate.netthieme-connect.com This transformation can be achieved through a one-step Pictet-Spengler reaction with aromatic aldehydes in a strong acidic medium. researchgate.netthieme-connect.com An alternative two-step approach involves the conversion of the 3-amino-2-phenylquinolin-4(1H)-one to a 4-phenyl smolecule.comnih.govoxazolo[4,5-c]quinoline intermediate, followed by an AlCl₃-mediated rearrangement. researchgate.net This latter method provides access to a broader range of dibenzo[b,h] organic-chemistry.orgsmolecule.comnaphthyridin-7(12H)-ones. researchgate.net

Mechanistic Investigations of Reaction Pathways for Transformationsmdpi.com

Understanding the mechanistic pathways of the transformations involving this compound is crucial for optimizing reaction conditions and expanding their synthetic utility.

Mechanistic studies on the palladium-catalyzed dehydrogenative cyclization of 1-(2-aminoaryl)-3-arylpropan-1-ones to form 2-arylquinolin-4(1H)-ones have provided insights into the reaction cascade. acs.orgfigshare.com Kinetic studies support a mechanism involving coordination of the palladium catalyst, followed by intramolecular cyclization and subsequent dehydrogenation to afford the aromatic quinolinone core. acs.org

In the context of prodrug design, the regioselective dephosphorylation of a phosphorylated derivative of 2-phenyl-1H-quinolin-4-one has been mechanistically investigated. mdpi.com LC-MS and HPLC analyses have been employed to probe the details of the dephosphorylation process, revealing the critical role of the solvent in directing the regioselectivity of the cleavage. mdpi.com

Theoretical studies using density functional theory (DFT) calculations have also been instrumental in elucidating the reactivity of quinoline derivatives. nih.govacs.orgbohrium.com These computational methods help to identify chemically active sites, predict reaction pathways, and understand the electronic properties that govern the chemical behavior of these molecules. nih.govacs.orgbohrium.com

Advanced Spectroscopic and Structural Characterization of 1 Phenylquinolin 4 1h One

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. The following sections detail the application of various mass spectrometry methods in the characterization of quinolinone structures.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify different substances within a test sample. In the analysis of a compound like 1-Phenylquinolin-4(1H)-one, the sample would first be vaporized and passed through a capillary column. The time it takes for the compound to pass through the column to the detector is known as the retention time, a characteristic property that depends on factors like the compound's boiling point and the experimental conditions (e.g., column type, carrier gas flow rate, and oven temperature). etamu.edu

High-Resolution Electrospray Ionization Mass Spectrometry (HREI-MS)

High-resolution mass spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, which can be used to determine its elemental formula. researchgate.net Electrospray ionization (ESI) is a soft ionization technique that is particularly useful for polar, non-volatile molecules, allowing for the analysis of intact molecular ions with minimal fragmentation. researchgate.netlibretexts.org

For this compound (C₁₅H₁₁NO), HREI-MS would be employed to confirm its elemental composition by measuring the exact mass of its protonated molecule, [M+H]⁺. The theoretically calculated exact mass for this ion is 222.0913, distinct from other molecules with the same nominal mass. This technique has been successfully applied to characterize a wide array of quinoline (B57606) derivatives, confirming their synthesized structures. nih.govlibretexts.org The high resolving power of the instrument allows for the differentiation between compounds with very similar masses, making it an indispensable tool in modern chemical analysis. rsc.org

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization Mass Spectrometry (EI-MS) involves bombarding a molecule with a high-energy electron beam (typically 70 eV), causing ionization and extensive fragmentation. nih.govuni-saarland.de The resulting mass spectrum displays the molecular ion (M⁺•) and a series of fragment ions, which provide a detailed structural fingerprint of the compound. libretexts.org

For this compound, with a molecular weight of 221.26 g/mol , the molecular ion peak would be observed at a mass-to-charge ratio (m/z) of 221. nih.govnist.gov Due to the stable aromatic quinolinone system, this peak is expected to be prominent. The fragmentation pattern is dictated by the structure, particularly the ketone group and the phenyl substituent. Key fragmentation pathways for aromatic ketones typically involve cleavage of bonds adjacent to the carbonyl group.

Expected Fragmentation Pattern for this compound:

| m/z | Proposed Fragment | Notes |

|---|---|---|

| 221 | [C₁₅H₁₁NO]⁺• | Molecular Ion (M⁺•) |

| 193 | [M - CO]⁺• | Loss of a neutral carbon monoxide molecule, a characteristic fragmentation for quinolones. |

| 165 | [C₁₃H₉]⁺ | Subsequent loss of HCN from the [M-CO]⁺• fragment. |

| 144 | [C₁₀H₈N]⁺ | Cleavage of the phenyl group. |

This table is based on general fragmentation principles for aromatic ketones and quinoline compounds. Specific intensities would require experimental data.

Single-Crystal X-ray Diffraction (XRD) Analysis

While specific crystallographic data for this compound is not available in the provided search results, a detailed analysis of its isomer, 4-phenylquinolin-2-(1H)-one , has been published. iaea.orgresearchgate.net The study of this closely related structure provides valuable insight into the likely crystal packing and molecular geometry of quinolinone derivatives.

The analysis of 4-phenylquinolin-2-(1H)-one revealed that the compound crystallizes in the orthorhombic system with the space group Pbca. iaea.orgresearchgate.net The quinoline moiety and the attached phenyl ring are both nearly planar, with a significant dihedral angle between them of 64.65(6)°. iaea.orgresearchgate.net The crystal structure is stabilized by intermolecular hydrogen bonds. iaea.orgresearchgate.net Similar analyses have been conducted on other derivatives, such as 4-Methyl-1-phenylquinolin-2(1H)-one, which was found to crystallize in a monoclinic system. researchgate.net

Crystallographic Data for the Isomer 4-Phenylquinolin-2-(1H)-one: iaea.orgresearchgate.net

| Parameter | Value |

|---|---|

| Empirical Formula | C₁₅H₁₁NO |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 7.382(2) |

| b (Å) | 21.795(3) |

| c (Å) | 14.066(5) |

| Z | 8 |

| R-value | 0.0398 |

This data pertains to the isomer 4-phenylquinolin-2-(1H)-one and is presented to illustrate the type of information gained from XRD analysis for this class of compounds.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 4-phenylquinolin-2-(1H)-one |

| 4-Methyl-1-phenylquinolin-2(1H)-one |

| Camellia sinensis |

| 2-hydrazino-8-hydroxy-4-phenylquinoline |

| 3-Benzoylindole |

| Carbon monoxide |

Computational Chemistry and Theoretical Investigations of 1 Phenylquinolin 4 1h One

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. mdpi.com It is widely employed due to its favorable balance between computational cost and accuracy. DFT calculations for 1-Phenylquinolin-4(1H)-one would typically be performed using specific functionals, like B3LYP, and a suitable basis set, such as 6-311++G(d,p), to solve the Kohn-Sham equations for the molecule. rsc.orgrsc.org These calculations can predict a wide array of properties, from molecular geometry to reactivity indices and nonlinear optical activity.

A fundamental step in computational analysis is geometry optimization, where the molecule's structure is computationally adjusted to find its lowest energy conformation. researchgate.netnih.gov For this compound, this process would yield key structural parameters such as bond lengths, bond angles, and dihedral angles.

While a comprehensive DFT optimization study specifically for this compound is not extensively available in the reviewed literature, insights can be drawn from crystallographic data of closely related structures. For instance, the X-ray crystal structure of 1-Phenyl-2-trifluoromethyl-4-quinolone reveals that the N-bound phenyl ring is positioned nearly orthogonal to the quinolinyl ring system, with a dihedral angle of 89.7(1)°. nih.gov This significant twist is attributed to the steric hindrance from the adjacent trifluoromethyl group. In the case of this compound, which lacks a bulky substituent at the C2-position, a smaller dihedral angle would be expected, but the phenyl ring is unlikely to be perfectly coplanar with the quinolinone system due to some degree of steric repulsion.

A theoretical geometry optimization would precisely quantify this relationship and provide detailed bond lengths and angles. The results would typically be presented in a table comparing calculated values to experimental data if available.

Table 1: Illustrative Optimized Structural Parameters for this compound Note: The following data is hypothetical and serves as an example of typical results from a DFT/B3LYP calculation. Specific calculated values for this compound are not available in the cited literature.

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C2-C3 | 1.37 Å |

| C4=O5 | 1.24 Å | |

| N1-C9 | 1.40 Å | |

| N1-C1' (Phenyl) | 1.45 Å | |

| Bond Angle | C2-N1-C9 | 121.5° |

| C3-C4-C4a | 119.8° | |

| C9-N1-C1' (Phenyl) | 118.5° | |

| Dihedral Angle | C9-N1-C1'-C2' | 55.0° |

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity and electronic properties. wikipedia.orgyoutube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. youtube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. ajchem-a.com A small energy gap suggests that the molecule is more polarizable and has higher chemical reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. rsc.org

For this compound, DFT calculations would reveal the energy levels of these orbitals and their spatial distribution. The HOMO is expected to be localized primarily over the electron-rich quinolinone ring system, while the LUMO might be distributed across both the quinolinone and the attached phenyl ring. The analysis provides insights into the molecule's electron-donating and accepting capabilities. tandfonline.com

Table 2: Hypothetical Frontier Orbital Energies for this compound Note: This table presents example values to illustrate the output of a typical DFT calculation. Actual calculated energies for this specific molecule were not found in the surveyed literature.

| Parameter | Energy (eV) |

| EHOMO | -6.25 |

| ELUMO | -1.98 |

| HOMO-LUMO Gap (ΔE) | 4.27 |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. researchgate.netchemrxiv.org The MEP surface is color-coded to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are favorable for nucleophilic attack. researchgate.net Green and yellow represent areas with intermediate potential. researchgate.net

In an MEP map of this compound, the most negative region (red) would be expected around the carbonyl oxygen atom (O5) due to the presence of lone pairs of electrons, making it a primary site for electrophilic interaction. The hydrogen atom on the N1 nitrogen would likely be in a positive potential region (blue), indicating its susceptibility to nucleophilic attack or its role as a hydrogen bond donor. researchgate.net The aromatic rings would show regions of moderately negative potential above and below the plane of the rings.

Theoretical vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of a molecule. mdpi.com By calculating the harmonic frequencies at the optimized geometry, a theoretical spectrum can be generated. This is useful for assigning vibrational modes to the peaks observed in experimental spectra. researchgate.net The calculations confirm that the optimized structure corresponds to a true energy minimum (indicated by the absence of imaginary frequencies) and provide thermodynamic data like zero-point vibrational energy. nih.gov

For this compound, key vibrational modes would include the C=O stretching of the ketone group, C=C stretching within the aromatic rings, C-N stretching, and N-H bending vibrations. Comparing the calculated frequencies (often scaled by a factor to correct for anharmonicity and basis set deficiencies) with experimental IR and Raman data allows for a detailed and accurate assignment of the spectral bands. mdpi.com

Conceptual DFT provides a framework for quantifying the reactivity of a molecule through various global reactivity descriptors. researchgate.net These indices are calculated from the energies of the frontier orbitals (HOMO and LUMO) and provide a quantitative measure of the molecule's stability and reactivity. rsc.org

Key global reactivity indices include:

Ionization Potential (I): I ≈ -EHOMO

Electron Affinity (A): A ≈ -ELUMO

Chemical Hardness (η): η = (I - A) / 2. It measures the resistance to charge transfer. A harder molecule has a larger HOMO-LUMO gap.

Chemical Softness (S): S = 1 / (2η). It is the reciprocal of hardness.

Electronegativity (χ): χ = (I + A) / 2. It measures the ability of a molecule to attract electrons.

Electrophilicity Index (ω): ω = χ² / (2η). It quantifies the energy lowering of a system when it accepts electrons from the environment.

These descriptors would allow for a quantitative assessment of the chemical behavior of this compound, predicting its tendency to act as an electrophile or nucleophile in chemical reactions. researchgate.net

Table 3: Illustrative Global Reactivity Descriptors for this compound (in eV) Note: These values are derived from the hypothetical HOMO/LUMO energies in Table 2 for illustrative purposes only.

| Descriptor | Symbol | Value (eV) |

| Ionization Potential | I | 6.25 |

| Electron Affinity | A | 1.98 |

| Chemical Hardness | η | 2.135 |

| Chemical Softness | S | 0.234 |

| Electronegativity | χ | 4.115 |

| Electrophilicity Index | ω | 3.95 |

Molecules with extensive π-conjugated systems and significant charge asymmetry can exhibit nonlinear optical (NLO) properties, which are of great interest for applications in optoelectronics and photonics. academindex.comnih.gov Computational methods can predict these properties by calculating the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β). ajchem-a.comrsc.org

The magnitude of the first hyperpolarizability (β) is a key indicator of second-order NLO activity. bohrium.com For a molecule like this compound, the presence of π-systems in both the quinolinone and phenyl rings suggests potential NLO activity. DFT calculations could quantify the components of the hyperpolarizability tensor and the total hyperpolarizability (βtot), providing a theoretical assessment of its potential as an NLO material. researchgate.net These calculations often show that NLO properties can be enhanced in the presence of solvents. ajchem-a.com

Noncovalent Interactions and Hirshfeld Surface Analysis

The study of noncovalent interactions is crucial for understanding the supramolecular architecture and crystal packing of molecular solids. Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal. scienceopen.com This analysis is performed using programs like CrystalExplorer, which maps properties onto the surface, such as dnorm (normalized contact distance), to identify key interaction regions. nih.gov

For structures related to this compound, the dominant interactions are typically H···H, C···H/H···C, and O···H/H···O contacts. The sharp spikes observed in the fingerprint plots for O···H and N···H contacts are characteristic of strong, directional hydrogen bonds, while more diffuse distributions indicate weaker van der Waals forces. nih.gov

Table 1: Representative Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for Related Heterocyclic Compounds Note: This data is representative of the types of interactions observed in similar molecular crystals and is for illustrative purposes.

| Intermolecular Contact Type | Percentage Contribution (%) |

| H···H | 45 - 55% |

| C···H/H···C | 15 - 25% |

| O···H/H···O | 8 - 15% |

| N···H/H···N | 3 - 8% |

| C···C | 2 - 6% |

| Other | 1 - 3% |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge distribution, intramolecular delocalization, and donor-acceptor interactions within a molecule. nih.gov It transforms the complex, delocalized molecular orbitals into a set of localized "natural" orbitals that correspond to the familiar Lewis structure elements like bonds, lone pairs, and core orbitals. wikipedia.orgwisc.edu This approach provides a quantitative picture of the electronic structure, revealing the hyperconjugative interactions responsible for molecular stability. rsc.org

Table 2: Illustrative Natural Bond Orbital (NBO) Atomic Charges for Atoms in a this compound Analog Note: Charges are calculated at the B3LYP/6-311G(d,p) level for a closely related structure and serve as an example of expected charge distribution.

| Atom | NBO Atomic Charge (e) |

| O (carbonyl) | -0.55 to -0.65 |

| N1 | -0.40 to -0.50 |

| C2 | +0.20 to +0.30 |

| C4 | +0.45 to +0.55 |

| C (Phenyl) | -0.15 to +0.10 |

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a larger molecule, typically a protein receptor. researchgate.net This method is instrumental in drug discovery for screening potential inhibitors and understanding their mechanism of action at a molecular level. nih.gov For derivatives of the quinolinone scaffold, docking studies have been employed to explore their potential as inhibitors of various protein targets, particularly kinases involved in cancer progression. nih.govmdpi.com The results are often evaluated based on a scoring function, which estimates the binding affinity, typically reported as binding energy in kcal/mol. nih.gov

Ligand-Protein Binding Interactions

Successful docking simulations reveal the specific noncovalent interactions that stabilize the ligand-protein complex. These interactions include hydrogen bonds, hydrophobic interactions, van der Waals forces, and π-π stacking. nih.gov For quinolinone derivatives docked into enzyme active sites, hydrogen bonds with key amino acid residues like methionine and glutamate (B1630785) are frequently observed. mdpi.com The phenyl substituent can engage in hydrophobic or π-π stacking interactions with aromatic residues such as phenylalanine, tyrosine, or tryptophan within the binding pocket. nih.gov These interactions anchor the ligand in a specific conformation, which is essential for its inhibitory activity.

Enzyme Active Site Investigations

Docking studies provide a detailed view of how a ligand fits within the three-dimensional space of an enzyme's active site. For example, studies on 4-hydroxyquinolone analogues targeting Anaplastic Lymphoma Kinase (ALK) have shown that the ligand occupies the ATP-binding pocket, forming critical hydrogen bonds with the "hinge" region residues Met1199 and Glu1197. mdpi.com Similarly, docking of 4-phenyl-2-quinolones into the colchicine-binding site of tubulin revealed interactions with key residues like ALA250, VAL315, and LYS352. researchgate.net These investigations are crucial for structure-based drug design, as they identify the key pharmacophoric features required for potent inhibition and guide the synthesis of more effective analogs.

Table 3: Summary of Molecular Docking Studies on Quinolinone Derivatives Against Various Protein Targets

| Compound Scaffold | Protein Target | PDB ID | Docking Score (kcal/mol) | Key Interacting Residues |

| 4-Hydroxy-2-quinolone analogue | Anaplastic Lymphoma Kinase (ALK) | 5FTO | -8.054 | Met1199, Glu1197 mdpi.com |

| 4-Hydroxy-1-phenyl-2(1H)-quinolone der. | EGFR Tyrosine Kinase | 1M17 | -137.8 (MolDock Score) | Not specified nih.gov |

| 4-Phenyl-2-quinolone analogue | αβ-Tubulin (Colchicine site) | 1SA0 | Not specified | ALA250, VAL315, LYS352 researchgate.net |

Molecular Dynamics (MD) Simulations

While molecular docking provides a static snapshot of ligand binding, molecular dynamics (MD) simulations offer a dynamic perspective by simulating the movements of atoms in the ligand-protein complex over time. mdpi.com MD simulations are used to assess the stability of the docked pose, observe conformational changes in both the ligand and the protein, and calculate binding free energies with greater accuracy using methods like MM-GBSA (Molecular Mechanics/Generalized Born Surface Area). nih.govnih.gov

These simulations can reveal, for instance, that a hydrogen bond observed in a static dock is transient, or that the flexibility of a protein loop is critical for accommodating the ligand. nih.gov Studies on various ligand-protein systems have shown that MD simulations can correctly predict the effects of a ligand on protein structure and dynamics, providing insights that are crucial for understanding the biological activity. rsc.org

Quantum Chemical Techniques for Tautomeric Studies

Quinolone systems, including this compound, can exist in different tautomeric forms, most commonly the 4-oxo (keto or amide) form and the 4-hydroxy (enol) form. The equilibrium between these tautomers is critical as it can significantly influence the molecule's chemical reactivity and biological activity. Quantum chemical methods, particularly Density Functional Theory (DFT), are powerful tools for studying this tautomerism. nuph.edu.uaresearchgate.net

Theoretical calculations can determine the relative energies of the different tautomers in the gas phase and in various solvents, thereby predicting the predominant form. nuph.edu.ua For quinolin-4(1H)-ones, computational studies, corroborated by experimental NMR and IR spectroscopy, have consistently shown that the 4-oxo (keto) form is significantly more stable and is the exclusive or predominant tautomer in both the solid state and in solution. researchgate.netresearchgate.net More advanced calculations have demonstrated that including explicit solvent molecules in the theoretical model, in addition to a continuum solvent model, is often necessary to accurately reproduce experimental observations, especially when strong intermolecular hydrogen bonds with the solvent are possible. semanticscholar.org

Theoretical Reaction Mechanism Studies

Computational chemistry, particularly through the application of Density Functional Theory (DFT), has become an invaluable tool for elucidating the complex reaction mechanisms that lead to the formation of heterocyclic compounds like this compound. While specific theoretical studies exclusively focused on the reaction mechanism of this compound are not extensively documented in the literature, valuable insights can be drawn from computational investigations into the synthesis of the broader quinolin-4-one scaffold. These studies provide a foundational understanding of the key cyclization and rearrangement steps that are integral to the formation of this class of compounds.

One of the most common and historically significant methods for synthesizing quinolin-4-ones is the Gould-Jacobs reaction. Theoretical studies on this reaction provide a detailed picture of the reaction pathway, including the identification of intermediates and transition states, and the calculation of their relative energies. This information is crucial for understanding the feasibility of the reaction and the factors that control its efficiency and regioselectivity.